molecular formula C8H13ClN2 B119754 Alarmine CAS No. 105-10-2

Alarmine

Cat. No.: B119754
CAS No.: 105-10-2
M. Wt: 172.65 g/mol
InChI Key: PVRZMTHMPKVOBP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Alarmine, also known as N,N’-Dimethyl-P-phenylenediamine or 1,4-Benzenediamine, N,N’-dimethyl-, is an aromatic amine that primarily targets immune cells . It is classified as an alarmin , a group of endogenous molecules that are released upon tissue damage and activate the immune system . Alarmins play critical roles in the activation of immune cell populations such as mast cells, eosinophils, and group 2 innate lymphoid cells .

Mode of Action

This compound interacts with its targets by inducing the chemotactic migration and activation of antigen-presenting cells (APCs), consequently promoting the induction of immune responses . Upon the entry of microorganisms into the host, alarmins like this compound are rapidly released by epithelial cells and local resident leukocytes in response to cell death or stimulation by pathogen-associated molecular patterns (PAMPs) .

Biochemical Pathways

This compound affects the interleukin-33 (IL-33) and thymic stromal lymphopoietin (TSLP) pathways . These pathways play critical roles in the activation of immune cell populations and are involved in both type 2 (T2) inflammation and non-T2 inflammation . The activation of these pathways leads to downstream effects such as the release of cytokines and the activation of immune responses .

Result of Action

The molecular and cellular effects of this compound’s action involve the enhancement of innate and adaptive immune responses . This includes the activation of immune cells, the release of cytokines, and the promotion of inflammation . These effects contribute to the host’s defense against microbial invasion and tissue injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of microbial pathogens can trigger the release of this compound from cells . Additionally, the pH and temperature of the environment may affect the stability and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dimethyl-P-phenylenediamine can be synthesized through several methods. One common method involves the reduction of nitro-N,N-dimethylaniline using hydrazine hydrate in the presence of a copper catalyst. The reaction is carried out in an aqueous ethanolic solution at 50°C for 13 hours . Another method involves the reaction of paranitrochlorobenzene with dimethylamine hydrochloride in toluene .

Industrial Production Methods

Industrial production of N,N’-Dimethyl-P-phenylenediamine typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Comparison with Similar Compounds

N,N’-Dimethyl-P-phenylenediamine can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituent groups.

Properties

IUPAC Name

1-N,4-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRZMTHMPKVOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892522
Record name N,N'-dimethyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-10-2
Record name Alarmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-dimethyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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